molecular formula C9H10F2N2 B15291762 4-(4,4-Difluoropyrrolidin-3-yl)pyridine

4-(4,4-Difluoropyrrolidin-3-yl)pyridine

Cat. No.: B15291762
M. Wt: 184.19 g/mol
InChI Key: ZDGKNBVJPPZGSZ-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropyrrolidin-3-yl)pyridine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and attached to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves the introduction of fluorine atoms into the pyrrolidine ring followed by the attachment of the pyrrolidine ring to the pyridine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized pyrrolidine rings.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of pyridine derivatives with substituted pyrrolidine rings.

Scientific Research Applications

4-(4,4-Difluoropyrrolidin-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidinylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and biological activities.

    3-(4,4-Difluoropyrrolidin-3-yl)pyridine: A positional isomer with the fluorine atoms at different positions, leading to variations in reactivity and applications.

Uniqueness

4-(4,4-Difluoropyrrolidin-3-yl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and materials science.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

4-(4,4-difluoropyrrolidin-3-yl)pyridine

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-1-3-12-4-2-7/h1-4,8,13H,5-6H2

InChI Key

ZDGKNBVJPPZGSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(F)F)C2=CC=NC=C2

Origin of Product

United States

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